Ribociclib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Comparative Profile of Approved CDK4/6 Inhibitors

| Parameter | Ribociclib | Palbociclib | Abemaciclib |

|---|---|---|---|

| IC₅₀ (CDK4) | 10 nM [1] [2] | 9-11 nM [1] [3] | 2 nM [1] [2] |

| IC₅₀ (CDK6) | 39 nM [1] [2] | 15 nM [1] | 5-9.9 nM [1] [2] |

| Structural Scaffold | 4-(Pyrazole-4-yl)-pyrimidine [4] | Pyrido [2,3-d] pyrimidine-7-one [1] | 4-(Pyrazole-4-yl)-pyrimidine [4] |

| Oral Bioavailability | ~66% [1] | ~46% [1] | ~45% [1] |

| Time to Peak (Tmax) | 1-4 hours [1] | 6-12 hours [1] | 4-6 hours [1] |

| Half-life (t₁/₂) | 29.7-54.7 hours [1] | 29 hours [1] | 18.3 hours [1] |

| Standard Dose | 600 mg once daily [1] | 125 mg once daily [1] | 150 mg twice daily [1] |

| Dosing Schedule | 21 days on, 7 days off [1] | 21 days on, 7 days off [1] | Continuous [1] |

| Primary Metabolism | CYP3A4 [1] | CYP3A4, SULT2A1 [1] | CYP3A4 [1] |

Molecular Mechanism of Action

This compound is a highly selective, oral small-molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Its primary mechanism is to induce reversible G1 phase cell cycle arrest by targeting the CDK4/6-cyclin D-Rb-E2F signaling axis [1] [5] [6].

Targeting the Cell Cycle Engine

The diagram below illustrates the core pathway that this compound inhibits.

This compound inhibits the cyclin D-CDK4/6 complex, preventing Rb phosphorylation and S-phase entry.

In the canonical pathway, mitogenic signals (like estrogen in HR+ breast cancer) induce the expression of D-type cyclins. These cyclins bind to and activate CDK4 and CDK6. The active cyclin D-CDK4/6 complex initiates the phosphorylation of the retinoblastoma protein (Rb) [1] [5]. In its hypophosphorylated state, Rb binds and inactivates E2F transcription factors. Phosphorylation of Rb by CDK4/6 causes it to release E2F, which then activates the transcription of genes critical for DNA replication and progression into the S-phase of the cell cycle [1] [7]. This compound competitively binds to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb and thereby inducing a G1 phase arrest [4].

Structural Basis of Inhibition

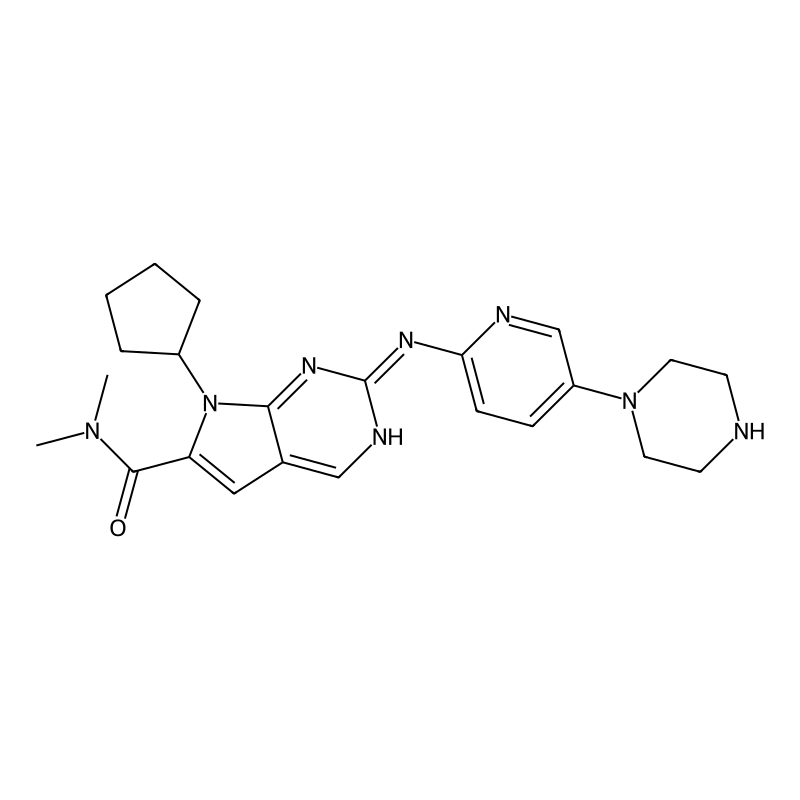

The selectivity of this compound is derived from its specific molecular interactions. Co-crystallization studies with CDK6 (PDB ID: 5l2t) reveal that its 2-aminopyrimidine moiety forms hydrogen bonds with Val101 in the kinase's hinge region. Furthermore, a pyrrole ring interacts with Phe98 via van der Waals forces, contributing to its binding affinity and inhibitory effect. The piperazine ring of this compound extends out of the protein cavity, which is thought to modulate hydrosolubility and enhance selectivity against other CDKs [4].

Detailed Experimental Protocols

To investigate the effects and resistance mechanisms of this compound in a research setting, the following established protocols can be employed.

Protocol for Generating Resistant Cell Lines [2]

This method models acquired resistance by chronically exposing cells to increasing drug concentrations.

- Objective: To establish a this compound-resistant cell line model in vitro.

- Materials:

- ER+ breast cancer cell lines (e.g., MCF7, T47D).

- This compound (e.g., from Selleckchem), dissolved in DMSO as a 10 mM stock stored at -80°C.

- Complete cell culture media (e.g., DMEM or RPMI-1640 with 10% FBS).

- Dimethyl sulfoxide (DMSO) for vehicle control.

- Procedure:

- Culture parental MCF7 or T47D cells under standard conditions.

- Initiate treatment with a low concentration of this compound (e.g., 50 nM).

- Maintain the cells at each dose level for three consecutive cell passages.

- Gradually increase the this compound concentration in a step-wise manner (e.g., from 50 nM to 100, 200, 400, and finally 600 nM) over a period of approximately 8 months.

- The resulting resistant populations (e.g., MCF7rR, T47DrR) can be isolated and characterized.

- Key Characterization Assays for Resistant Lines:

- Proliferation Assays: Compare cell doubling times and IC₅₀ values between parental and resistant lines.

- Cell Cycle Analysis: Use flow cytometry to assess DNA content. Resistant cells will show a higher percentage of cells in S-phase despite this compound treatment.

- 3D Spheroid Formation: Plate cells in ultra-low attachment plates with Promocell serum-free tumor sphere medium. Treat with this compound for 48h and measure spheroid diameter using imaging software like ImageJ to assess aggressive phenotype [2].

- Western Blotting: Analyze protein lysates from resistant vs. parental cells for changes in Rb phosphorylation, and expression of CDK6, CDK2, cyclin E, p27, p21, and potential bypass pathway proteins.

Protocol for Transcriptomic Analysis of Resistance [2] [8]

This protocol identifies gene expression changes associated with resistance.

- Objective: To identify transcriptomic alterations and upregulated pathways in this compound-resistant cells.

- Procedure:

- Extract total RNA from triplicate samples of parental and this compound-resistant cells using a commercial kit.

- Assess RNA integrity (RIN > 8.0).

- Prepare sequencing libraries and perform mRNA sequencing (RNA-seq) on a platform like Illumina.

- Align sequence reads to a reference genome (e.g., GRCh38).

- Perform differential gene expression analysis using software like DESeq2 or EdgeR.

- Conduct pathway enrichment analysis (e.g., Gene Set Enrichment Analysis - GSEA) on the differentially expressed genes.

- Expected Findings: Resistant cells often show enrichment of genes involved in cell cycle regulation beyond G1/S, such as PLK1 and Aurora Kinase B (AukB), which govern G2/M progression [2]. Upregulation of CDKN2B and TGFβ pathways may also be observed.

Beyond the Core Mechanism: Immunomodulatory Effects

Emerging evidence indicates that the mechanism of this compound extends beyond cell-autonomous cycle arrest to include modulation of the tumor immune microenvironment [7] [6].

- Enhancing Antitumor Immunity: CDK4/6 inhibitors, including this compound, can promote the cytotoxic T-cell-mediated clearance of tumor cells. They achieve this by downregulating E2F-targeted DNA methyltransferase 1 (DNMT1) in regulatory T cells (Tregs), potentially reducing their immunosuppressive function [6].

- Synergy with Immunotherapy: These inhibitors can upregulate tumor cell PD-L1 expression and enhance antigen presentation mechanisms. This provides a strong rationale for combination therapy with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1), creating a more favorable immune context for tumor cell killing [7] [6].

Clinical Resistance and Therapeutic Sequencing

A significant challenge in the clinic is the development of acquired resistance. Preclinical models reveal that resistance mechanisms can be drug-specific, suggesting a potential therapeutic strategy of switching between different CDK4/6 inhibitors [9].

- Common Resistance Mechanisms: These include loss of Rb function, amplification of cyclin E (leading to CDK2 activation), overexpression of CDK6, and activation of alternative signaling pathways like PI3K/AKT/mTOR [1] [7] [5].

- Drug-Specific Resistance and Sequencing: Studies show that cell lines with acquired resistance to palbociclib (PTxR) remain sensitive to abemaciclib, whereas cells resistant to abemaciclib (ATxR) are often cross-resistant to palbociclib [9]. This is attributed to abemaciclib's broader kinase inhibitory profile, which includes activity against CDK2 and CDK1, potentially overcoming common resistance mechanisms [8] [9]. This preclinical data supports the clinical investigation of abemaciclib after progression on another CDK4/6 inhibitor.

References

- 1. CDK4/6 Inhibitors and the Promise of Combination Therapy [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of this compound, abemaciclib and palbociclib ... [nature.com]

- 3. Clinical Development of the CDK4/6 Inhibitors this compound and ... [pmc.ncbi.nlm.nih.gov]

- 4. Recent Progress in CDK4/6 Inhibitors and PROTACs [mdpi.com]

- 5. Targeting CDK4/6 in breast cancer [nature.com]

- 6. The regulatory role of CDK4/6 inhibitors in tumor immunity ... [spandidos-publications.com]

- 7. CDK4/6 inhibitors in breast cancer therapy: mechanisms of ... [frontiersin.org]

- 8. Multi-omics profiling establishes the polypharmacology of ... [pmc.ncbi.nlm.nih.gov]

- 9. Models of Early Resistance to CDK4/6 Inhibitors Unveil ... [mdpi.com]

Ribociclib cell cycle arrest G1 phase retinoblastoma protein

Molecular Mechanism of Action and Cell Cycle Arrest

Ribociclib specifically inhibits CDK4 and CDK6, which are kinases that form active complexes with D-type cyclins in response to mitogenic signals [1] [2]. In a normal cell cycle, the activated cyclin D-CDK4/6 complex phosphorylates the retinoblastoma protein (Rb) [1] [3] [2].

- Hypophosphorylated Rb actively binds and inhibits E2F transcription factors, suppressing the transcription of genes necessary for S-phase entry [3].

- Phosphorylation of Rb by CDK4/6 initiates its inactivation, leading to the release of E2F. Freed E2F then drives the expression of genes required for DNA synthesis and G1-to-S phase progression, such as cyclin E [1] [2].

By inhibiting CDK4/6, this compound maintains Rb in its active, hypophosphorylated state, resulting in sustained cell cycle arrest at the G1/S checkpoint [4] [5] [6]. The following diagram illustrates this core pathway and the point of this compound's intervention.

This compound inhibits CDK4/6 to prevent Rb phosphorylation and induce G1 arrest.

Quantitative Pharmacological & Preclinical Data

The table below summarizes key quantitative data for this compound, including its pharmacological properties and efficacy metrics from preclinical studies.

| Parameter | Value / Finding | Context / Model | Source |

|---|---|---|---|

| IC₅₀ (Proliferation) | 76 - 280 nM | Panel of 7/9 RCC cell lines | [5] |

| Antiproliferative Effect (vs. Cytotoxicity) | More potent than apoptosis induction | RCC cell lines; distinct IC₅₀ values for proliferation vs. apoptosis | [5] |

| Bioavailability | 65.8% | After a single 600 mg oral dose | [4] |

| Protein Binding | 70% | Independent of concentration | [4] |

| Half-life (t₁/₂) | 32 hours (mean effective, steady-state) | In patients with advanced cancer | [4] |

| Primary Metabolic Route | CYP3A4 | Hepatic metabolism | [4] |

| Synergy in Combination | Synergistic effect (CI <1) with 5-FU | HT-29 & SW480 colorectal cancer cells | [7] |

| Rb-dependent vs. Independent Effects | Cytotoxicity retained, albeit reduced, in Rb knock-down models | MCF-7 breast cancer cells (HR+, HER2-) | [6] |

Experimental Protocols for Key Assays

Here are detailed methodologies for key experiments used to establish this compound's mechanism of action and efficacy in research settings.

Assessing Proliferation and Viability (MTT/BrdU Assay)

This protocol is used to determine the inhibitory concentration 50 (IC₅₀) of this compound [5] [6].

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–20,000 cells per well and incubate for 24 hours to allow attachment.

- Drug Treatment: Add this compound to the culture medium at a range of concentrations (e.g., 0.0125 μM to 1.6 μM). Include a negative control (vehicle, e.g., DMSO).

- Incubation: Incubate the plates for a defined period, typically 72 hours. Replenish drugs every 24 hours if the compound is unstable.

- Viability Measurement:

- MTT Assay: Add MTT reagent (0.8 mg/mL) to each well and incubate for 3-4 hours. Solubilize the formed formazan crystals with DMSO and measure the absorbance at 570 nm [6].

- BrdU Assay: Add Bromodeoxyuridine (BrdU) to label proliferating cells, then use a colorimetric or fluorometric BrdU Cell Proliferation Assay Kit according to the manufacturer's protocol [5].

- Data Analysis: Calculate the percentage of viable/proliferating cells relative to the control and determine the IC₅₀ using non-linear regression (e.g., GraphPad Prism).

Analyzing Cell Cycle Phase Distribution (Flow Cytometry)

This protocol evaluates this compound's induction of G1 cell cycle arrest [6].

- Treatment and Harvest: Seed cells (e.g., 5 x 10⁵ in a 12-well plate) and treat with this compound at the desired IC₅₀ for 24-72 hours. Harvest cells by trypsinization.

- Fixation: Resuspend the cell pellet in cold phosphate-buffered saline (PBS) and fix by adding cold 70% ethanol drop-wise while vortexing. Incubate at -20°C for at least 2 hours or overnight.

- Staining: Pellet the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA-binding dye. Propidium iodide (PI) is commonly used (e.g., 50 μg/mL PI in PBS) along with RNase A (100 μg/mL) to degrade RNA.

- Flow Cytometry: Incubate the samples for 30 minutes in the dark at room temperature. Analyze the DNA content using a flow cytometer, collecting a minimum of 10,000 events per sample.

- Data Analysis: Use software (e.g., FlowJo) to analyze the data. The percentage of cells in the G0/G1, S, and G2/M phases is determined based on DNA content. This compound treatment should show a significant increase in the G0/G1 population.

Investigating Mechanism via Western Blot (Rb Phosphorylation)

This protocol confirms the on-target effect of this compound by detecting reduced levels of phosphorylated Rb [5] [6].

- Cell Lysis: After 24 hours of treatment with this compound, lyse cells (5 x 10⁶ cells per condition) in RIPA buffer supplemented with protease and phosphatase inhibitors on ice. Clear the lysate by centrifugation.

- Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

- Gel Electrophoresis and Transfer: Resolve an equal amount of protein (e.g., 20-30 μg) by SDS-PAGE (6-10% gel) and transfer to a PVDF membrane.

- Antibody Probing:

- Block the membrane with 5% non-fat milk or BSA.

- Incubate with primary antibodies against total Rb and phospho-Rb (specific for sites like Ser780/Ser795), followed by an HRP-conjugated secondary antibody.

- Use an antibody for a loading control, such as β-actin.

- Detection: Visualize the protein bands using enhanced chemiluminescence (ECL) substrate and image the membrane. Densitometric analysis can be performed to quantify the reduction in Rb phosphorylation.

The experimental workflow for these key assays is summarized in the following diagram.

Core experimental workflow for profiling this compound activity from viability screening to mechanistic confirmation.

Combination Therapy Strategies and Resistance

Research explores this compound combined with other agents to enhance efficacy or overcome resistance, though findings vary by cancer type and agent.

- Synergistic Combinations: Preclinical studies show this compound combined with 5-fluorouracil (5-FU) or interferon-α (IFN-α) is synergistic in renal cell carcinoma (RCC) and colorectal cancer models [5] [7]. Concurrent use with the mTOR inhibitor everolimus synergistically increases cytotoxicity in breast cancer cells [6].

- Sequencing is Critical: A phase I study found administering gemcitabine before this compound enhanced cytotoxic effects in a lung cancer model, while the reverse sequence was antagonistic [8]. Another study found pre-treatment with a CDK4/6 inhibitor consistently reduced cytotoxicity of subsequent chemotherapeutic agents [9].

- Emerging Resistance Mechanisms: Acquired resistance to CDK4/6 inhibitors like this compound is a major clinical challenge. Key mechanisms include loss of Rb function, amplification of CCNE1 (cyclin E), and activation of upstream pathways like PI3K/AKT/mTOR, which can bypass CDK4/6 dependency [2].

References

- 1. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | CDK4/6 inhibitors in breast cancer therapy: mechanisms of... [frontiersin.org]

- 3. - Wikipedia Retinoblastoma protein [en.wikipedia.org]

- 4. : Uses, Interactions, Mechanism of Action | DrugBank Online this compound [go.drugbank.com]

- 5. Inhibition of the CDK4/6-Cyclin D-Rb Pathway by this compound ... [pmc.ncbi.nlm.nih.gov]

- 6. Rb wild-type and knock-down in breast cancer cell lines [bmccancer.biomedcentral.com]

- 7. Synergistic Antiproliferative Effect of this compound (LEE011) and... [pubmed.ncbi.nlm.nih.gov]

- 8. A phase I study of the CDK4/6 inhibitor this compound combined ... [nature.com]

- 9. Combining CDK4/6 inhibitors this compound and palbociclib with ... [journals.plos.org]

Ribociclib preclinical studies in vitro models

Mechanism of Action and Key Pathways

Ribociclib is a highly selective, orally bioavailable inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Its primary mechanism of action is to disrupt the cyclin D-CDK4/6-p16-retinoblastoma (Rb) pathway, a critical regulator of the G1 to S phase cell cycle transition [1] [2].

The diagram below illustrates the core pathway and the point of inhibition by this compound:

Figure 1: this compound inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and G1/S cell cycle progression.

In cancer, this pathway is frequently disrupted, leading to uncontrolled proliferation. By selectively inhibiting CDK4/6, this compound prevents the phosphorylation of Rb, maintaining it in its active, E2F-bound state. This results in potent G1 phase cell cycle arrest and suppression of genes required for S phase entry [1] [2].

Preclinical Efficacy in Cancer Cell Lines

This compound demonstrates potent anti-proliferative effects across a wide spectrum of cancer cell lines, particularly those that are Rb-positive.

Table 1: this compound In Vitro Efficacy in Various Cancer Models

| Cancer Type | Cell Line / Model | Key Genetic Features | Experimental Readout | Key Findings / IC₅₀ |

|---|---|---|---|---|

| Nasopharyngeal Carcinoma (NPC) [3] | HK1 | High pRB expression | Cell growth inhibition (96h), Cell cycle analysis (G0/G1 arrest), Western Blot (pRB, Cyclin D1) | IC₅₀: 1.42 ± 0.23 µM |

| HK1-LMP1 | EBV-positive | Cell growth inhibition (96h) | IC₅₀: 2.18 ± 0.70 µM | |

| C666-1 | EBV-positive, weak p53 expression | Cell growth inhibition (96h), Cell cycle analysis (G0/G1 arrest), Apoptosis (Cleaved PARP) | IC₅₀: 8.26 ± 0.92 µM | |

| Breast Cancer [4] [2] | CAMA-1 (Sensitive) | ER+, Rb-positive | 3D spheroid growth, Coculture facilitation assays | Sensitive to this compound monotherapy |

| CAMA-1 (Resistant) | ER+, Developed resistance | 3D spheroid growth, Coculture facilitation assays | Tolerant to high-dose this compound (400 nM) | |

| Broad Panel Screening [2] | Various | Rb1 loss of function | Large-scale cell viability screens | A consistent negative predictor of sensitivity to this compound. |

| CCND1 amplification, CDKN2A loss | Large-scale cell viability screens | Positive predictors of sensitivity. |

Detailed Experimental Protocols

Below are the methodologies for key experiments cited in the search results, which can be adapted for in vitro research.

1. Cell Growth Inhibition and IC₅₀ Determination (NPC Study) [3]

- Cell Lines: HK1, HK1-LMP1, C666-1 (NPC); NP69 (immortalized nasopharyngeal epithelial cell line as a control).

- Treatment: Cells are exposed to a dose range of this compound for 72 to 96 hours.

- Assay: Cell viability/growth is measured. The preferred method was not specified but is typically an ATP-based (e.g., CellTiter-Glo) or dye-based (e.g., MTT) assay.

- Data Analysis: Dose-response curves are plotted, and the IC₅₀ (concentration causing 50% growth inhibition) is calculated. Almost 100% growth inhibition was observed at 96 hours in NPC lines.

2. Cell Cycle Analysis by Flow Cytometry (NPC Study) [3]

- Cell Lines: HK1 and C666-1.

- Treatment: Cells are treated with this compound (e.g., 2 µM and 10 µM) for varying durations (e.g., 24, 48, 72 hours).

- Staining: After treatment, cells are fixed, permeabilized, and stained with a DNA-binding dye like Propidium Iodide (PI).

- Analysis: The DNA content of cells is analyzed using a flow cytometer. A time-dependent increase in the G0/G1 population indicates successful G1 cell cycle arrest. In HK1 cells, the G0/G1 population increased from 50% to over 80%.

3. Protein Expression Analysis by Western Blot (NPC Study) [3]

- Cell Lines: HK1 and C666-1.

- Treatment: As in the cell cycle protocol.

- Lysis: Protein is extracted from cells using RIPA or similar lysis buffer containing protease and phosphatase inhibitors.

- Antibodies: Key targets for analysis include:

- Phospho-Rb (pRB) and Total Rb: A dose-dependent reduction in pRB confirms on-target engagement.

- Cyclin D1, Cdk4, Cdk6: Levels may be monitored for compensatory changes.

- Cleaved PARP: Used as a marker for apoptosis induction.

- p21, p27, p53: Key cell cycle regulators to assess downstream effects.

4. 3D Spheroid Co-culture Facilitation Assay (Breast Cancer Study) [4]

- Cell Lines: this compound-sensitive and -resistant CAMA-1 ER+ breast cancer cells, each labeled with a different fluorescent protein (e.g., GFP vs. RFP).

- Culture: Cells are grown in monoculture and co-culture as 3D spheroids.

- Treatment: Spheroids are treated with different doses of this compound (e.g., 200 nM, 400 nM) over an extended period (e.g., 18 days).

- Imaging and Quantification: Spheroid growth is monitored via fluorescence imaging. The area and intensity of each fluorescent channel are used to calculate cell counts for each population.

- Data Modeling: A Lotka–Volterra competition model is applied to the growth data to quantify interactions. "Facilitation" is identified when sensitive cells grow significantly better in co-culture with resistant cells under treatment than predicted by a null model.

Insights on Resistance and Combination Strategies

A major focus of preclinical research is understanding and overcoming resistance to CDK4/6 inhibition.

Key Resistance Mechanism: Facilitation

- Resistant cells can promote the survival and growth of sensitive cells under this compound pressure through a process termed "facilitation" [4].

- Mechanistically, resistant cells upregulate enzymes in the estrogen synthesis pathway (e.g., aromatase, HSD17B1), leading to increased secretion of estradiol. This activates estrogen signaling in sensitive cells, bypassing CDK4/6 inhibition [4].

Promising Combination: PI3K Inhibition

- Rb loss confers cross-resistance to CDK4/6 inhibitors, but PI3K/mTOR signaling often remains activated in resistant models [5].

- Combining this compound with the p110α-selective PI3K inhibitor alpelisib showed synergistic effects in NPC and breast cancer models, effectively blocking tumor growth and delaying resistance [3] [5].

References

- 1. This compound (LEE011): mechanism of action and clinical impact ... [pmc.ncbi.nlm.nih.gov]

- 2. The potent and selective cyclin-dependent kinases 4 and... | Oncotarget [oncotarget.com]

- 3. evaluation of Preclinical and its synergistic effect in... This compound [nature.com]

- 4. Cell facilitation promotes growth and survival under drug ... [nature.com]

- 5. Targeting activated PI3K/mTOR signaling overcomes acquired... [breast-cancer-research.biomedcentral.com]

Ribociclib clinical trials MONALEESA program overview

MONALEESA Program Trial Designs

The MONALEESA program consists of three pivotal Phase III trials that evaluated ribociclib in distinct clinical settings. The core design and patient populations for each trial are summarized below.

| Trial | Clinical Setting | Patient Population | Intervention | Control | Primary Endpoint |

|---|---|---|---|---|---|

| MONALEESA-2 (NCT01958021) [1] [2] [3] | First-line | Postmenopausal women with HR+, HER2- advanced breast cancer [1] | This compound + Letrozole [1] | Placebo + Letrozole [1] | Progression-free Survival (PFS) [3] |

| MONALEESA-3 (NCT02422615) [1] | First-line or after ≤1 line of prior endocrine therapy | Postmenopausal women with HR+, HER2- advanced breast cancer [1] | This compound + Fulvestrant [1] | Placebo + Fulvestrant [1] | Progression-free Survival (PFS) |

| MONALEESA-7 (NCT02278120) [1] [4] | First-line | Pre/perimenopausal women with HR+, HER2- advanced breast cancer [1] | This compound + Endocrine Therapy (Tamoxifen or NSAI) + Goserelin [1] [4] | Placebo + Endocrine Therapy + Goserelin [1] [4] | Progression-free Survival (PFS) |

Key Efficacy and Safety Outcomes

The MONALEESA trials demonstrated consistent and significant improvements in progression-free survival with this compound combinations across all patient subgroups.

| Trial | Key Efficacy Results | Common Grade 3/4 Adverse Events |

|---|

| MONALEESA-2 | • Median PFS: 25.3 months (this compound + Letrozole) vs 16.0 months (Placebo + Letrozole); HR 0.568 [2]. • Subgroup (de novo disease): Median PFS not reached (this compound) vs 16.4 months (Placebo); HR 0.45 [3]. • Overall Response Rate (ORR): 42.5% (this compound) vs 28.7% (Placebo) in all patients [2]. | Neutropenia, Leukopenia [3]. The safety profile was manageable, with no evidence of cumulative toxicity with longer follow-up [2]. | | MONALEESA-3 | this compound + Fulvestrant significantly improved PFS in postmenopausal patients who were treatment-naive or had received ≤1 line of prior endocrine therapy [1]. | Information on specific common adverse events not available in search results. | | MONALEESA-7 | this compound significantly improved PFS in combination with tamoxifen or a non-steroidal aromatase inhibitor and goserelin in pre/perimenopausal women [1]. | Information on specific common adverse events not available in search results. |

Mechanism of Action and Experimental Methodology

1. Mechanism of CDK4/6 Inhibition this compound is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). These kinases play a critical role in cell cycle progression. The diagram below illustrates the signaling pathway and site of action for this compound.

This compound inhibits CDK4/6, preventing Rb phosphorylation and E2F-mediated cell cycle progression.

2. Key Experimental Protocols The MONALEESA trials shared a core methodology. A representative overview using MONALEESA-2 as an example is provided below.

- Patient Population: Postmenopausal women with HR+, HER2- advanced breast cancer who had received no prior systemic therapy for advanced disease [3].

- Study Design: Randomized, double-blind, placebo-controlled, Phase III trial [3].

- Intervention & Dosing:

- Endpoints & Assessments:

- Biomarker Analysis: As an exploratory endpoint, biomarker status (e.g., PIK3CA, TP53) was assessed from circulating tumor DNA. The PFS benefit of this compound was maintained irrespective of mutation status [2].

Conclusion and Key Takeaways

The MONALEESA program solidified this compound as a foundational treatment in HR+, HER2- advanced breast cancer:

- Broad Applicability: Demonstrated efficacy in postmenopausal, premenopausal, and perimenopausal women, as well as in both first-line and second-line settings [1].

- Consistent Efficacy: Showed significant and clinically meaningful PFS improvement across all trials, including a specific subgroup of patients with de novo advanced disease [3].

- Manageable Safety: The safety profile was consistent and manageable, with neutropenia being the most common high-grade adverse event, and no new safety signals emerged with longer follow-up [2] [3].

References

- 1. : a review of MONALEESA use in different... clinical program this compound [pubmed.ncbi.nlm.nih.gov]

- 2. Updated results from MONALEESA-2, a phase III trial ... [pubmed.ncbi.nlm.nih.gov]

- 3. advanced breast cancer in the randomized MONALEESA-2 trial [pmc.ncbi.nlm.nih.gov]

- 4. Novartis presents new data at SABCS across broad range of breast... [novartis.com]

Ribociclib drug interactions CYP3A4 pathway

Quantitative Clinical DDI Assessments

The core pharmacokinetic (PK) drug-drug interaction (DDI) data for Ribociclib is summarized in the following tables, which consolidate findings from clinical studies and model-based predictions.

Table 1: this compound as a Victim Drug (Object of CYP3A4 Modulation)

| CYP3A4 Modulator | Study Population | This compound Dose | Change in this compound Exposure (vs. control) | Clinical Recommendation |

|---|---|---|---|---|

| Ritonavir (Strong Inhibitor) | Healthy Volunteers | 400 mg (single dose) | AUC ↑ 221% (3.2-fold); C~max~ ↑ 67% [1] [2] | Avoid concomitant use. If necessary, reduce this compound dose. [2] |

| Ritonavir (Strong Inhibitor) | Cancer Patients (PBPK prediction) | 600 mg (multiple dose) | AUC ↑ 31% [1] | - |

| Rifampin (Strong Inducer) | Healthy Volunteers | Not Specified | AUC ↓ 89% [1] | Avoid concomitant use. [1] |

Table 2: this compound as a Perpetrator Drug (Inhibitor of CYP Enzymes)

| Co-administered Substrate | Study Population | This compound Dose | Change in Substrate Exposure (vs. control) | Clinical Recommendation |

|---|---|---|---|---|

| Midazolam (CYP3A4 substrate) | Healthy Volunteers | 400 mg (multiple doses) | AUC ↑ 280% (3.8-fold) [1] | Avoid concomitant use with sensitive CYP3A4 substrates with a narrow therapeutic index. [1] |

| Midazolam (CYP3A4 substrate) | Cancer Patients (PBPK prediction) | 600 mg (multiple doses) | AUC ↑ 485% (5.85-fold) [1] | - |

| Caffeine (CYP1A2 substrate) | Healthy Volunteers | 400 mg (multiple doses) | AUC ↑ 20% [1] | - |

Experimental Protocols for DDI Evaluation

The quantitative data in the tables above are derived from a combination of rigorous clinical trials and supportive in vitro studies. Here are the key methodological approaches.

Clinical DDI Studies

The clinical data are primarily based on dedicated phase I DDI studies, often conducted in healthy volunteers, using a randomized, open-label, crossover design [1] [2].

- Study Design: A typical protocol involves participants receiving a single dose of the object drug (e.g., this compound) alone and then in combination with the perpetrator drug (e.g., ritonavir), or vice versa, with a washout period between treatments [2].

- PK Analysis: Intensive plasma sampling is performed after dosing to determine key PK parameters like AUC (Area Under the Curve) and C~max~ (maximum concentration). The geometric mean ratio (GMR) of these parameters (with/without the interacting drug) is calculated to quantify the DDI magnitude [1] [2].

Physiologically-Based Pharmacokinetic (PBPK) Modeling

PBPK modeling is used to extrapolate DDI data and guide labeling.

- Model Development: A PBPK model for this compound was developed by integrating in vitro data (e.g., permeability, plasma protein binding, metabolic kinetics), preclinical data, and clinical PK data from both healthy volunteers and patients with cancer [1].

- Application: The verified model was used to predict DDIs in specific patient populations (e.g., cancer patients at the 600 mg dose) and scenarios that were not clinically tested, thereby informing dosing recommendations [1].

In Vitro Transporter and Enzyme Assays

In vitro studies are critical for elucidating the mechanistic basis of DDIs.

- CYP Inhibition Assay: To assess this compound as a perpetrator, its inhibitory potential against major CYP isoforms (e.g., CYP3A4, CYP1A2) is evaluated using human liver microsomes and specific probe substrates. Metabolite formation is measured via LC-MS/MS to determine IC~50~ or K~i~ values [3].

- Transporter Interaction Assays:

- Uptake/Efflux Assay: Interactions with transporters like ABCB1 (P-gp) are studied using polarized cell monolayers (e.g., MDCKII-ABCB1). The transport of this compound (as a substrate) or its effect on the transport of known probe substrates (as an inhibitor) is measured across the monolayer to determine transport ratios [3].

- Antiproliferative Assay: To determine if ABC transporters confer resistance to this compound, the half-maximal inhibitory concentration (IC~50~) of this compound is compared in drug-sensitive and transporter-overexpressing cancer cell lines [3].

This compound's Dual Role in CYP3A4-Mediated Interactions

The following diagram illustrates the core metabolic and interaction pathways of this compound.

This compound is metabolized by CYP3A4 and also inhibits it, creating a dual interaction profile.

Based on the available evidence, here are the key mechanistic insights:

As a CYP3A4 Victim: this compound is primarily cleared by CYP3A4-mediated metabolism. Coadministration with strong CYP3A4 inhibitors like ritonavir significantly reduces its clearance, leading to a substantial increase in systemic exposure, which heightens the risk of adverse events such as neutropenia and QTc prolongation [1] [2] [4]. Conversely, strong inducers like rifampin can drastically reduce this compound exposure, potentially leading to subtherapeutic concentrations and loss of efficacy [1].

As a CYP3A4 Perpetrator: Multiple doses of this compound result in sufficiently high concentrations to cause potent inhibition of CYP3A4, significantly increasing the exposure of co-administered sensitive substrates like midazolam [1] [3]. This necessitates caution with drugs that have a narrow therapeutic index.

References

Ribociclib resistance mechanisms in cancer cells

Core Mechanisms of Ribociclib Resistance

Resistance to CDK4/6 inhibitors like this compound is typically categorized into cell cycle-specific and non-specific mechanisms. The tables below summarize the key pathways and the altered genes/proteins involved.

Table 1: Categorization of Key Resistance Mechanisms

| Mechanism Category | Specific Pathway/Alteration | Functional Consequence in the Cell |

|---|---|---|

| Cell Cycle-Specific | Loss of RB1 function [1] [2] | Renders the primary target of CDK4/6 inactive; cell cycle becomes independent of CDK4/6 control. |

| Activation of CDK2 [1] | Provides a bypass mechanism for G1/S phase progression via cyclin E-CDK2 complex. | |

| Amplification of CCNE1/2 (Cyclin E) [1] | Drives CDK2 activation and promotes S-phase entry. | |

| Upregulation of alternative kinases (PLK1, AukB) [3] [4] | Shifts cell cycle dependency to G2/M phase regulators. | |

| Cell Cycle-Nonspecific | Transcriptional heterogeneity & clonal diversity [5] | Increases tumor adaptability and reduces long-term drug sensitivity. |

| Activation of upstream signaling (e.g., EGFR) [6] | Activates survival pathways that compensate for cell cycle blockade. |

Table 2: Key Genes and Proteins in this compound Resistance

| Gene / Protein | Role in Resistance | Experimental / Clinical Evidence |

|---|---|---|

| RB1 | Tumor suppressor; primary target of CDK4/6 [1] [2] | Loss or mutation confers resistance in preclinical models [1]. |

| CCNE1 | Encodes Cyclin E; activates CDK2 [1] | Amplification is a well-established mechanism of resistance [1]. |

| PLK1 | Polo-like Kinase 1; regulates G2/M phase [3] [4] | Upregulated in resistant cells; its inhibition (Volasertib) induces apoptosis [3] [4]. |

| AukB | Aurora Kinase B; regulates G2/M phase [3] [4] | Upregulated in resistant cells; its inhibition (Barasertib) is effective [3] [4]. |

| CDK6 | Cyclin-Dependent Kinase 6 [1] | Amplification can promote resistance, potentially through kinase-independent functions [1]. |

| p16INK4A | Encoded by CDKN2A; inhibits CDK4/6 [1] [2] | Overexpression can deplete the target of this compound, leading to resistance [1]. |

The following diagram synthesizes these mechanisms into a unified signaling pathway, illustrating how they converge to drive resistance.

Overview of key signaling pathways in this compound resistance.

Experimental Models & Methodologies

To study these mechanisms, robust preclinical models are essential. The following section details established protocols for generating resistant cell lines and assessing aggressive phenotypes.

Table 3: Key Experimental Protocols for Studying Resistance

| Experimental Goal | Protocol Summary | Key Readouts & Assays |

|---|

| Generation of Resistant Cell Lines | Chronic treatment of parental ER+ cells (e.g., MCF-7, T47D) with increasing doses of this compound (0–600 nM) over ~8 months. Cells are maintained at each dose for three generations [3]. | - Dose-response curves

- IC50 calculation

- Confirmation of cross-resistance to other CDK4/6i | | Phenotypic Characterization (Aggressiveness) | - 3D Spheroid Formation: Culture 4×10⁴ cells/well in ultra-low attachment plates with tumor sphere medium [3].

- Invasion & Proliferation: Standard Matrigel invasion assays; cell counting over time to determine doubling time [3].

- Cell Cycle Analysis: Flow cytometry to assess G1/S phase progression despite drug treatment [3]. | - Spheroid size and morphology (Confocal microscopy, ImageJ)

- Number of invasive cells

- Cell population in each cell cycle phase | | Transcriptomic Analysis | RNA sequencing of sensitive vs. resistant cell lines to identify differentially expressed genes and enriched pathways [3] [5]. | - Pathway enrichment analysis (e.g., MYC targets, estrogen response)

- Identification of upregulated targets (e.g., PLK1, AukB) |

The workflow for establishing and validating these resistant models can be visualized as follows:

Key steps in generating and validating this compound-resistant cancer cell models.

Emerging Strategies to Overcome Resistance

Understanding resistance mechanisms directly informs the development of novel therapeutic strategies. The most promising approaches involve rational drug combinations and targeting of non-cell cycle pathways.

Targeting the G2/M Phase: A 2025 study identified that this compound-resistant cells frequently upregulate kinases that control the G2/M phase of the cell cycle, such as PLK1 and Aurora Kinase B (AukB). The resistant cells showed high sensitivity to the PLK1 inhibitor volasertib and the AukB inhibitor barasertib. This suggests that upon developing resistance to G1/S blockade, cancer cells become reliant on G2/M progression, creating a new therapeutic vulnerability [3] [4].

Combination with EGFR Inhibition: Research has shown that this compound can induce a senescent state in cancer cells that is maintained by EGFR signaling. Combining this compound with EGFR inhibitors was effective at targeting these senescent cells and countering a broad-based drug tolerance that emerges with CDK4/6 inhibitor treatment [6].

Addressing Tumor Heterogeneity: Single-cell transcriptomic studies reveal that resistance is not driven by a single uniform change but rather by significant intra- and inter-tumor heterogeneity. Resistant tumors show greater transcriptional variability and clonal diversity. This heterogeneity challenges the use of single biomarkers and suggests that future therapies may need to target multiple pathways simultaneously or sequentially based on the specific subclones present [5].

References

- 1. Molecular mechanisms of resistance to CDK4/6 inhibitors in ... [pmc.ncbi.nlm.nih.gov]

- 2. CDK4/6 inhibitor resistance mechanisms and treatment ... [spandidos-publications.com]

- 3. Investigation of this compound, abemaciclib and palbociclib ... [nature.com]

- 4. Investigation of this compound, abemaciclib and palbociclib ... [pubmed.ncbi.nlm.nih.gov]

- 5. Single-cell transcriptomics reveals biomarker ... [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Induces Broad Chemotherapy Resistance and ... [pmc.ncbi.nlm.nih.gov]

Application Notes: Ribociclib and Letrozole Combination Therapy

Mechanism of Action: The ribociclib and letrozole combination provides a dual attack on hormone receptor-positive (HR+) breast cancer cell proliferation. This compound, a cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, blocks the transition from the G1 to the S phase of the cell cycle. Letrozole, an aromatase inhibitor, reduces estrogen production, thereby depriving the cancer cells of a key growth signal. Their synergistic action leads to enhanced suppression of cancer cell growth [1].

Clinical Applications and Trial Data: This combination has been evaluated across different stages of breast cancer, from the presurgical setting to advanced metastatic disease. The key efficacy outcomes from major clinical trials are summarized in the table below.

| Trial Name / Population | Phase | Patient Population | Key Efficacy Findings | Primary Endpoint(s) |

|---|

| NEOLBC (BOOG 2017-01) [2] | II | Postmenopausal, early-stage, luminal (HR+, HER2-), stage II/III breast cancer (n=66 randomized) | • CCCA: 35.3% (RL) vs 31.3% (CT); (p=0.73) • Similar pathologic response • Less overall toxicity than CT | Complete Cell-Cycle Arrest (CCCA; Ki67<2.5%) in surgical specimen | | CompLEEment-1 (Italian subpopulation) [3] | IIIb | HR+, HER2- Advanced Breast Cancer (n=554) | • Median TTP: 26.7 months (95% CI, 24.8-NE) • ORR: 28.2% • CBR: 71.7% | Safety and tolerability | | Window-of-Opportunity [1] | Early | Postmenopausal, HR+, HER2- early breast cancer (n=14) | • Mean Ki67 reduction: 96% (this compound 400mg + Letrozole) and 92% (this compound 600mg + Letrozole) vs 69% (Letrozole alone) | Antiproliferative response per Ki67 levels | | MINI Trial [4] | Ib/II | HR+, HER2- positive Metastatic Breast Cancer (n=90 overall) | • Median PFS: 30.4 months • ORR: 60.7% • CBR: 84.5% | PFS (Phase 2) |

Safety Profile: The combination has a known and manageable safety profile. The most common adverse events (AEs) are hematologic, primarily neutropenia [3] [4]. In the CompLEEment-1 Italian subpopulation, all-grade AEs occurred in 98.9% of patients, with grade ≥3 AEs in 77.8% [3]. The MINI trial reported a similar profile, with any-grade AEs in all patients and grade ≥3 AEs in 77.8% [4]. Regular monitoring of complete blood counts and liver function is recommended.

Experimental Protocols

1. Neoadjuvant Protocol for Early Breast Cancer (Based on NEOLBC Trial [2])

- Patient Selection: Postmenopausal women with histologically confirmed, resectable, HR+, HER2- stage II/III breast cancer.

- Treatment Regimen:

- This compound: 600 mg orally, once daily for 3 weeks, followed by 1 week off (constituting one 4-week cycle).

- Letrozole: 2.5 mg orally, once daily continuously.

- Treatment Duration: Administer for at least 6 cycles (24 weeks) prior to surgery. Treatment should be continued until disease progression, unacceptable toxicity, or surgery.

- Response Assessment:

- Primary Endpoint: Pathological assessment of Complete Cell-Cycle Arrest (CCCA), defined as Ki67 ≤2.5% in the surgical specimen.

- Secondary Endpoints: Pathologic response (e.g., Miller and Payne grading), Residual Cancer Burden (RCB), and safety.

2. Protocol for Advanced Breast Cancer (Based on CompLEEment-1 Trial [3])

- Patient Selection: Men and postmenopausal women with HR+, HER2- advanced breast cancer. Premenopausal women and men must also receive a gonadotropin-releasing hormone (GnRH) agonist such as goserelin.

- Treatment Regimen:

- This compound: 600 mg orally, once daily, 3 weeks on/1 week off.

- Letrozole: 2.5 mg orally, once daily, continuously.

- Goserelin (if applicable): 3.6 mg subcutaneous injection every 28 days.

- Dose Modifications: Adhere to protocol-specified dose reductions for adverse events (e.g., reduce this compound to 400 mg then 200 mg for specific hematologic toxicities).

3. Protocol for HER2-Positive Advanced Breast Cancer (Based on MINI Trial [4])

- Patient Selection: Pre- and post-menopausal patients with HR+, HER2-positive metastatic breast cancer, with no prior systemic therapy for metastatic disease.

- Treatment Regimen:

- This compound: 600 mg orally, once daily, 3 weeks on/1 week off (Recommended Phase 2 Dose).

- Trastuzumab: Loading dose of 8 mg/kg intravenously, then 6 mg/kg IV every 3 weeks.

- Letrozole: 2.5 mg orally, once daily, continuously.

- GnRH agonist for premenopausal women.

Pathway and Workflow Visualizations

The following diagrams, generated using Graphviz DOT language, illustrate the mechanistic pathway and a clinical trial workflow for this combination therapy.

Conclusion

The combination of this compound and letrozole represents a significant advancement in the treatment of HR+ breast cancer. Clinical evidence supports its use not only as a highly effective first-line treatment in the advanced setting but also as a promising, less toxic alternative to neoadjuvant chemotherapy in selected patients with early-stage disease [2] [3]. Ongoing research continues to expand its potential applications, including in HER2-positive disease [4]. The provided protocols and data summaries offer a framework for researchers and clinicians to understand and implement this targeted therapy approach.

References

- 1. This compound plus letrozole in early breast cancer [pubmed.ncbi.nlm.nih.gov]

- 2. This compound-Letrozole Combination as an Alternative for ... [pubmed.ncbi.nlm.nih.gov]

- 3. Safety and Efficacy of this compound in Combination with ... [pubmed.ncbi.nlm.nih.gov]

- 4. Chemo-Free Combination of this compound/Trastuzumab ... [onclive.com]

Application Notes and Protocols: Ribociclib-Loaded Hybrid Lipid-Polymer Nanoparticles for Enhanced Cancer Therapy

Introduction

Breast cancer remains a leading cause of cancer-related mortality worldwide, with hormone receptor-positive, HER2-negative subtypes representing a significant proportion of cases. Ribociclib, a selective cyclin-dependent kinase 4/6 (CDK4/6) inhibitor, has emerged as a cornerstone treatment for advanced breast cancer in combination with endocrine therapy. However, its therapeutic potential is limited by poor aqueous solubility and intermediate permeability, characteristics of a Biopharmaceutics Classification System (BCS) Class IV drug. Additionally, this compound undergoes extensive first-pass metabolism via cytochrome P450 3A4 and functions as a P-glycoprotein substrate, further reducing its oral bioavailability and requiring high dosing frequencies that often lead to dose-dependent adverse effects including neutropenia [1] [2] [3].

Hybrid lipid-polymer nanoparticles (PLNs) represent an advanced drug delivery platform that combines the advantageous properties of both liposomal and polymeric nanoparticle systems. These hybrid nanoparticles offer enhanced biocompatibility, improved drug loading capacity, controlled release kinetics, and increased circulation time compared to single-component nanocarriers. The polymeric core provides structural integrity and sustained release characteristics, while the lipid shell enhances biocompatibility and facilitates cellular uptake. Recent studies have demonstrated that this compound-loaded PLNs significantly improve biopharmaceutical performance, including a 6.5-fold increase in maximum concentration (Cmax) and a 5.6-fold enhancement in area under the curve (AUC) in preclinical models [1] [2] [3].

This protocol details the optimized formulation, characterization, and evaluation of this compound-loaded hybrid lipid-polymer nanoparticles, providing researchers with a comprehensive framework for developing enhanced this compound delivery systems for oncology applications.

Materials and Formulation Optimization

Materials

- Active Pharmaceutical Ingredient: this compound (Beijing Mesochem Technology Company, Beijing, China)

- Polymers: Poly(D,L-lactide-co-glycolide) 50:50 (RESOMER RG 502 S) and 75:25 (RESOMER RG 752 S) (Evonik Operations GmbH, Darmstadt, Germany)

- Lipids: Glyceryl tristearate (tristearin), soy phospholipids

- Surfactants: Kolliphor P188

- Solvents: Ethyl acetate, methylene chloride, acetonitrile, methanol (HPLC grade)

- Aqueous Medium: Purified water (Milli-Q system)

- Dialysis Membrane: Molecular weight cutoff of 12,000 Da

- Additional Reagents: Formic acid and other analytical grade chemicals

Quality by Design (QbD) Approach for Formulation Optimization

The formulation optimization employed a Box-Behnken statistical design with Design-Expert software (version 11.0.0; Stat-Ease Inc., Minneapolis, MN, USA) to systematically evaluate the impact of critical formulation variables on key quality attributes of the nanoparticles [2] [3].

Table 1: Independent and Dependent Variables in Box-Behnken Design

| Category | Variable | Levels |

|---|---|---|

| Independent Variables | PLGA type | 50:50, 75:25 |

| PLGA concentration (mg/mL organic phase) | 10, 20, 30 | |

| Tristearin concentration (mg/mL organic phase) | 5, 10, 15 | |

| Kolliphor P188 concentration (% w/v) | 0.5, 1.0, 1.5 | |

| Dependent Variables | Particle size (nm) | Minimize |

| Zeta potential (mV) | Maximize | |

| Loading capacity | Maximize |

The experimental design generated 34 formulations to comprehensively map the design space and identify optimal factor combinations. The optimized formulation (F1) consisted of PLGA 75:25 (30 mg/mL), tristearin (10 mg/mL), and Kolliphor P188 (1.5% w/v) [2] [3].

Experimental Protocols

Preparation of this compound-Loaded Hybrid Nanoparticles

Protocol: Double Emulsion Solvent Evaporation Method

The following workflow illustrates the complete preparation process for this compound-loaded hybrid nanoparticles:

Step-by-Step Procedure:

Organic Phase Preparation: Dissolve 10 mg this compound and the designated quantity of PLGA polymer (10-30 mg/mL) in ethyl acetate as the organic solvent. Add the specified concentration of tristearin (5-15 mg/mL) to the organic phase with gentle heating if necessary to ensure complete dissolution [2] [3].

Aqueous Phase Preparation: Prepare an aqueous solution of Kolliphor P188 at the specified concentration (0.5-1.5% w/v) in purified water. Filter through a 0.45 μm membrane filter to remove any particulate matter [4].

Primary Emulsion Formation: Add the organic phase to the aqueous surfactant solution in a 1:3 ratio (organic:aqueous). Emulsify using a probe sonicator at 100 W for 30-60 seconds in an ice bath to form a stable water-in-oil (W/O) primary emulsion [2] [3].

Secondary Emulsion Formation: Transfer the primary emulsion to a larger volume of outer aqueous phase containing the same surfactant (Kolliphor P188, 0.5-1.5% w/v) in a 1:10 ratio. Subject the mixture to a second sonication cycle at 100 W for 60-90 seconds in an ice bath to form a water-in-oil-in-water (W/O/W) double emulsion [1] [2].

Solvent Evaporation: Stir the double emulsion continuously at 800-1000 rpm for 4-6 hours at room temperature to allow complete evaporation of the organic solvent. This step results in the formation of solid nanoparticles [3].

Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C. Collect the nanoparticle pellet and wash twice with distilled water to remove excess surfactant and unencapsulated drug [2] [4].

Final Preparation: Resuspend the nanoparticles in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4) for immediate use or lyophilize for long-term storage. For lyophilization, add cryoprotectants such as trehalose or mannitol (5% w/v) prior to freezing [4].

Critical Parameters:

- Maintain temperature control during sonication to prevent premature solvent evaporation

- Optimize sonication time and amplitude to achieve desired particle size without drug degradation

- Ensure complete solvent removal to prevent nanoparticle aggregation

- Use fresh solutions to prevent lipid oxidation or polymer degradation

Characterization Protocols

3.2.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential

Protocol: Dynamic Light Scattering (DLS)

- Instrumentation: Zetasizer Nano ZS (Malvern Instruments) or equivalent

- Sample Preparation: Dilute the nanoparticle suspension with filtered (0.22 μm) distilled water or appropriate buffer to achieve an optimal scattering intensity of 100-500 kcal

- Measurement Conditions: Set temperature to 25°C, equilibration time of 120 seconds

- Particle Size and PDI: Perform measurements at a scattering angle of 173°; conduct minimum of 12 runs per measurement

- Zeta Potential: Use folded capillary cells; measure electrophoretic mobility and convert to zeta potential using Helmholtz-Smoluchowski equation

- Data Analysis: Report results as mean ± standard deviation of at least three independent batches [2] [3]

3.2.2 Encapsulation Efficiency and Drug Loading

Protocol: Ultrafiltration-Centrifugation Method

- Equipment: Ultrafiltration devices (MWCO 50 kDa) or centrifugal filter units

- Procedure:

- Place 1 mL of nanoparticle suspension in the sample chamber of the ultrafiltration device

- Centrifuge at 12,000 × g for 20 minutes at 4°C

- Collect the filtrate containing unencapsulated drug

- Analyze drug concentration in filtrate using validated HPLC method

- Lyophilize the retained nanoparticles and dissolve in acetonitrile to determine total drug content

- Calculation:

3.2.3 Morphological Characterization

Protocol: Atomic Force Microscopy (AFM)

- Instrument: Multimode AFM with Nanoscope IIIa controller (Bruker) or equivalent

- Sample Preparation: Dilute nanoparticle suspension with filtered deionized water. Deposit 10 μL aliquot on freshly cleaved mica surface and air-dry for 15 minutes

- Imaging Parameters: Use tapping mode with silicon cantilevers (spring constant 40 N/m, resonance frequency ~300 kHz)

- Scan Settings: Set scan rate to 1.0 Hz with resolution of 512 × 512 pixels

- Image Analysis: Use Nanoscope Analysis software to determine particle morphology, size distribution, and surface roughness [1] [3]

3.2.4 In Vitro Drug Release Study

Protocol: Dialysis Bag Method

- Equipment: Dialysis membrane (MWCO 12,000 Da), dissolution apparatus

- Release Media:

- pH 1.2 HCl buffer (simulating gastric fluid)

- pH 6.8 phosphate buffer (simulating intestinal fluid)

- Procedure:

- Place 2 mL of nanoparticle suspension in dialysis bag and seal both ends

- Immerse in 200 mL release medium maintained at 37°C ± 0.5°C with constant stirring at 100 rpm

- Withdraw 1 mL aliquots at predetermined time intervals (0, 15, 30, 60, 120, 240, 360, 480, 600, 720, 1440 minutes) and replace with fresh medium

- Filter samples through 0.22 μm membrane and analyze drug content using HPLC

- Compare release profile with pure this compound suspension as control [1] [2] [3]

Table 2: Characterization Parameters of Optimized this compound-Loaded Nanoparticles

| Parameter | Hybrid Lipid-Polymer Nanoparticles | Nanostructured Lipid Carriers | Conventional Formulation |

|---|---|---|---|

| Particle Size (nm) | 266.9 ± 4.61 | 79.29 ± 3.53 - 114.23 ± 2.75 | N/A |

| Polydispersity Index | < 0.3 | 0.242 ± 0.021 - 0.649 ± 0.043 | N/A |

| Zeta Potential (mV) | Not specified | Not specified | N/A |

| Encapsulation Efficiency (%) | 59.1 ± 2.57 mg/mL | 86.07 ± 3.14 - 87.7 ± 1.79 | N/A |

| Drug Loading | High | High | Low |

| In Vitro Release (24h) | 100% at pH 6.8 (600 min), 100% at pH 1.2 (90 min) | 84.97 ± 3.37% - 86.71 ± 8.14% | Significantly lower |

| Ex Vivo Permeation | Significant enhancement | 1.91-1.95 fold increase | Baseline |

| Bioavailability Enhancement | 6.5-fold (Cmax), 5.6-fold (AUC) | 3.54-fold | Baseline |

Performance Evaluation

In Vitro Cytotoxicity Assessment

Protocol: MTT Assay

- Cell Lines: MCF-7 (human breast cancer cells), T47D (breast cancer cells), A549 (lung cancer cells)

- Procedure:

- Seed cells in 96-well plates at density of 5 × 10³ cells/well and incubate for 24 hours

- Treat cells with varying concentrations of this compound formulations (free drug, nanoparticles) and incubate for 48-72 hours

- Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours

- Remove medium and dissolve formazan crystals in DMSO

- Measure absorbance at 570 nm using microplate reader

- Calculate cell viability and IC50 values using appropriate statistical software [1] [4]

Ex Vivo Intestinal Permeation

Protocol: Everted Gut Sac Technique

- Tissue Preparation: Evert intestinal sacs (approximately 4-5 cm length) from sacrificed rats

- Experimental Setup: Fill sacs with oxygenated Krebs-Ringer solution and place in this compound formulations

- Incubation: Maintain at 37°C with continuous oxygen supply for 2 hours

- Sampling: Collect serosal fluid at predetermined time intervals

- Analysis: Measure drug concentration using HPLC; calculate apparent permeability coefficient (Papp) [2] [4]

In Vivo Pharmacokinetic Study

Protocol: Animal Model Administration

- Animal Model: Male Wistar rats (200-250 g)

- Study Groups:

- Group 1: this compound-loaded nanoparticles (equivalent to 50 mg/kg)

- Group 2: Pure this compound suspension (50 mg/kg)

- Dosing and Sampling: Administer formulations orally; collect blood samples at predetermined time points (0.25, 0.5, 1, 2, 4, 8, 12, 24, 48 hours)

- Sample Processing: Separate plasma by centrifugation; extract drug using protein precipitation

- Bioanalysis: Quantify this compound concentrations using validated LC-MS/MS method

- Pharmacokinetic Analysis: Calculate Cmax, Tmax, AUC0-t, AUC0-∞, t1/2, and relative bioavailability using non-compartmental analysis [1] [2] [4]

The following diagram illustrates the key mechanisms through which this compound-loaded nanoparticles enhance therapeutic efficacy:

Troubleshooting Guide

Table 3: Common Formulation Challenges and Solutions

| Problem | Possible Cause | Solution |

|---|---|---|

| Large Particle Size | Insufficient sonication energy | Increase sonication time/amplitude; use probe sonicator instead of bath |

| High lipid/polymer concentration | Reduce solid content; optimize surfactant concentration | |

| High PDI | Irregular emulsion formation | Maintain constant temperature during emulsification; optimize stirring rate |

| Rapid solvent evaporation | Control evaporation rate; use larger volume of external phase | |

| Low Encapsulation Efficiency | Drug partitioning to external phase | Increase lipid phase viscosity; adjust inner/outer phase ratios |

| Drug solubility issues | Modify lipid composition; use drug-lipid complexation | |

| Rapid Drug Release | Poor encapsulation | Optimize polymer molecular weight; increase lipid layer thickness |

| Surface-adsorbed drug | Increase washing steps; include surface coating | |

| Particle Aggregation | Insufficient surfactant | Optimize surfactant type and concentration; add secondary stabilizer |

| Ionic strength of medium | Use lower ionic strength buffers; include cryoprotectant for lyophilization |

Conclusion

The developed hybrid lipid-polymer nanoparticles for this compound delivery represent a significant advancement in formulation strategies for BCS Class IV drugs. The optimized system demonstrates enhanced biopharmaceutical properties, including significantly improved dissolution rates, increased intestinal permeability, and substantially higher oral bioavailability compared to conventional formulations. The Quality by Design approach ensures robust and reproducible manufacturing processes, while comprehensive characterization confirms appropriate physicochemical properties for oral delivery.

These application notes provide researchers with a detailed protocol for the preparation, characterization, and evaluation of this compound-loaded nanoparticles. The technology platform has potential applications for other challenging drug molecules with similar biopharmaceutical limitations, contributing to the advancement of nanomedicine strategies in oncology therapeutics.

References

- 1. Hybrid Lipid-Polymer this compound ... Nanoparticle Preparation and [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Hybrid Lipid–Polymer Nanoparticle Preparation ... [pmc.ncbi.nlm.nih.gov]

- 3. Hybrid Lipid–Polymer this compound ... Nanoparticle Preparation and [mdpi.com]

- 4. This compound Nanostructured Lipid Carrier Aimed for Breast Cancer [pmc.ncbi.nlm.nih.gov]

Ribociclib administration schedule 21 days on 7 days off

Rationale for the 21/7 Schedule and Dosing Strategy

The administration schedule and dose selection are designed to maximize efficacy while managing toxicity.

- Schedule Rationale: The 21-day-on, 7-day-off schedule is standard for CDK4/6 inhibitors palbociclib and ribociclib [1]. This structured treatment break allows for bone marrow recovery from myelosuppressive effects, particularly neutropenia, helping to minimize severe adverse events and improve treatment adherence [2] [1].

- Dose Rationale: The different starting doses are based on distinct clinical goals. In the adjuvant setting for early breast cancer, the 400 mg dose was strategically selected to improve tolerability over a multi-year treatment course in patients without active disease [3]. Recent data from the AMALEE trial in metastatic breast cancer suggests that starting with 400 mg may provide similar progression-free survival to the 600 mg dose with significantly better tolerability and fewer dose reductions [3].

Experimental Protocol & Clinical Implementation

For research and clinical application, the following protocol details are critical.

Treatment Initiation and Monitoring

- Baseline Assessments: Before initiation, conduct the following tests [4] [2]:

- Complete Blood Count (CBC)

- Comprehensive Metabolic Panel (including liver function tests)

- Electrocardiogram (ECG) to measure QTc interval

- Electrolyte levels (potassium, calcium, phosphorus, magnesium)

- Administration: this compound tablets should be swallowed whole, once daily at approximately the same time, with or without food [4] [2]. Administration with grapefruit products must be avoided due to potential drug interactions [4].

- Routine Monitoring [2]:

- CBC: Every 2 weeks for the first 2 cycles, then at the beginning of every subsequent 4 cycles, and as clinically indicated.

- ECG: Around Day 14 of the first cycle and as clinically indicated.

- Liver Function Tests: Every 2 weeks for the first 2 cycles, then at the start of each subsequent 4 cycles.

Dose Modification Guidelines

Dose interruption and reduction are the primary strategies for managing adverse events. The following workflow outlines the management process for the most common toxicities.

The tables below provide specific dose modification protocols based on the type and severity of the adverse event [2].

Table: Management of Hematologic and Hepatobiliary Toxicity

| Toxicity | Grade | Action | Dose Adjustment after Recovery |

|---|---|---|---|

| Neutropenia | Grade 3 (ANC 500-<1000/mm³) | Interrupt dose | Resume at same dose. If recurs, resume at next lower dose. |

| Grade 3 with fever/infection | Interrupt dose | Resume at next lower dose. | |

| Grade 4 (ANC <500/mm³) | Interrupt dose | Resume at next lower dose. | |

| Hepatobiliary | Grade 3 (ALT/AST >5-20 x ULN) | Interrupt dose | Resume at next lower dose. If recurs, discontinue. |

| Grade 4 (ALT/AST >20 x ULN) | Discontinue permanently | – | |

| ALT/AST >3 x ULN + Bilirubin >2 x ULN | Discontinue permanently | – |

Table: Management of Other Notable Toxicities

| Toxicity | Grade / Finding | Action | Dose Adjustment after Recovery |

|---|

| QTc Prolongation | >480 to 500 ms | Interrupt dose | Early BC: Resume same dose. Metastatic BC: Resume at lower dose. | | | >500 ms | Interrupt dose | Resume at next lower dose. If recurs, discontinue. | | | With life-threatening arrhythmia | Discontinue permanently | – | | Other Non-Hematologic | Grade 3 | Interrupt dose | Resume at same dose. If recurs, resume at lower dose. | | | Grade 4 | Disconsider permanently | – |

The recommended dose reduction levels are [2]:

- Early Breast Cancer: Starting dose: 400 mg → First reduction: 200 mg. Discontinue if unable to tolerate 200 mg.

- Advanced Breast Cancer: Starting dose: 600 mg → First reduction: 400 mg → Second reduction: 200 mg. Discontinue if unable to tolerate 200 mg.

Clinical Evidence and Supporting Data

Key Considerations for Protocol Design

- Concomitant Medications: this compound is a strong CYP3A4 inhibitor. Avoid co-administration with other drugs that prolong the QT interval. If use with a strong CYP3A inhibitor is unavoidable, the this compound dose must be reduced [4] [2].

- Patient Counseling and Adherence: For long-term outpatient treatment, educate patients on the importance of adherence and using tools like pill calendars or mobile app reminders [1]. Proactive management of side effects is crucial for maintaining dose intensity.

References

- 1. A Nurse Navigator's Perspective on CDK4/6 Inhibitors [ahdbonline.com]

- 2. This compound Dosage Guide + Max Dose, Adjustments [drugs.com]

- 3. Rethinking this compound: 400 mg vs 600 mg in Metastatic BC [medscape.com]

- 4. This compound (oral route) - Side effects & dosage [mayoclinic.org]

- 5. Adjuvant this compound Plus AI Therapy Shows More ... [onclive.com]

- 6. Adjuvant this compound Plus AI Therapy Has Long-Term ... [onclive.com]

Comprehensive Monitoring Guidelines for Ribociclib in Clinical Practice and Research

Drug Overview and Clinical Significance

Ribociclib (Kisqali) is an orally bioavailable, selective cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor approved for the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative (HR+/HER2-) breast cancer in both early and advanced settings. [1] By inhibiting CDK4/6, this compound prevents phosphorylation of the retinoblastoma tumor suppressor protein (Rb), leading to G1 phase cell cycle arrest and reduced cellular proliferation. [1] The drug is typically administered at a starting dose of 600 mg once daily on a 3-weeks-on/1-week-off schedule, with dose reductions to 400 mg or 200 mg available for toxicity management. [1] [2]

Essential Monitoring Parameters and Schedules

Required Clinical Monitoring Schedule

Table 1: Scheduled Clinical Assessments for this compound Therapy

| Assessment Type | Baseline | Cycle 1 Day 14 | Cycle 2 Day 1 | Cycle 2 Day 14 | Cycles 3-6 Day 1 | Beyond Cycle 6 |

|---|---|---|---|---|---|---|

| ECG (QTcF) | Required [5] | Required [5] | As clinically indicated [5] | As clinically indicated [5] | As clinically indicated [5] | As clinically indicated [5] |

| Complete Blood Count | Required [5] | Required [5] | Required [5] | Required [5] | Required [5] | As clinically indicated [5] |

| Liver Function Tests | Required [5] | Required [5] | Required [5] | Required [5] | Required [5] | As clinically indicated [5] |

| Electrolytes | Required [5] | As clinically indicated [5] | As clinically indicated [5] | As clinically indicated [5] | As clinically indicated [5] | As clinically indicated [5] |

Key Pharmacokinetic and Pharmacodynamic Properties

Table 2: this compound Pharmacokinetic and Pharmacodynamic Parameters

| Parameter | Value | Reference |

|---|---|---|

| Bioavailability | 65.8% (at 600 mg) | [1] |

| Time to Cmax | 2.4 hours (median) | [1] |

| Half-life | 32.0 hours (mean) | [1] |

| Protein Binding | 70% (concentration-independent) | [3] |

| Primary Metabolic Pathway | CYP3A4-mediated oxidation | [1] [3] |

| Apparent Oral Clearance | 25.5 L/h (at 600 mg steady-state) | [3] |

| Volume of Distribution | 1090 L (at steady-state) | [3] |

| Proposed TDM Target (Ctrough) | 732 ng/mL | [6] |

| Food Interactions | No clinically relevant impact | [1] |

This compound exhibits substantial interindividual variability in pharmacokinetics, necessitating therapeutic drug monitoring in research settings. [6] Exposure-safety analyses demonstrate concentration-dependent relationships with both neutropenia and QTcF interval prolongation, supporting dose reductions to 400 mg and 200 mg for managing adverse events while maintaining efficacy. [1] Recent research has investigated a 400 mg starting dose, which showed reduced incidence of QTcF prolongation and neutropenia but did not demonstrate noninferiority for overall response rate compared to the 600 mg dose, supporting the current standard dosing approach with subsequent dose reduction for toxicity management. [2]

Analytical Methodologies for Therapeutic Drug Monitoring

LC-MS/MS Protocol for this compound Quantification

Sample Pretreatment: Protein precipitation with methanol followed by dilution of the supernatant with an aqueous mobile phase. [6]

Chromatographic Conditions:

- Column: Reversed-phase XBridge BEH C18 (2.5 μm, 3.0 × 75 mm XP)

- Organic Mobile Phase: Methanol

- Aqueous Mobile Phase: Pyrrolidine–pyrrolidinium formate (0.005:0.005 mol/L) buffer (pH 11.3)

- Detection: Triple quadrupole mass spectrometer with ESI source

- Ionization Mode: Switching between negative and positive

- Acquisition: Multiple reaction monitoring (MRM) mode

Analytical Performance:

- Linear Range: 120–6000 ng/mL for this compound

- Accuracy and Precision: Meet regulatory guidelines for linearity, accuracy, precision, selectivity, sensitivity, matrix effects, and carryover

- Validation: Successfully performed according to latest regulatory guidelines [6]

This method enables simultaneous quantification of CDK4/6 inhibitors (palbociclib, this compound, abemaciclib), abemaciclib metabolites (M2 and M20), and letrozole in human plasma, making it particularly suitable for clinical research involving combination therapies. [6]

Dried Blood Spot (DBS) Method for this compound Quantification

Sample Collection: DBS samples obtained simultaneously with plasma samples in advanced breast cancer patients

Extraction Protocol:

- Punch 6 mm disk from central part of dried blood spot

- Liquid-liquid extraction of this compound

- Spike with this compound-d6 as internal standard

Method Validation:

- Within-run precision: ≤10.6%

- Between-run precision: ≤1.07%

- Average accuracy: 100-103%

- Linearity: 10.0-1000 ng/mL (DBS)

- Hematocrit Effect: No influence observed in range 0.20-0.40 L/L

- Correlation with Plasma: Strong correlation (R² >0.97) between DBS and plasma concentrations [7]

The DBS method provides a less invasive alternative for therapeutic drug monitoring and is particularly valuable for remote sample collection in outpatient settings or clinical trials with limited access to venipuncture facilities.

Experimental Workflow and Signaling Pathways

Figure 1: Comprehensive workflow for this compound clinical monitoring and analytical quantification, illustrating the integration of patient assessment schedules with laboratory methodologies for therapeutic drug monitoring.

Figure 2: this compound mechanism of action within the context of combination therapy with endocrine treatment, illustrating the dual targeting of estrogen receptor signaling and cell cycle progression pathways in HR+/HER2- breast cancer.

Cardiac Safety Evaluation and Management

Cardiac safety represents a critical component of this compound monitoring due to its potential to cause QTcF interval prolongation. The drug carries a warning for QT prolongation in the FDA label, distinguishing it from other CDK4/6 inhibitors. [8] Current guidelines recommend against initiating this compound in patients with QTcF ≥450 ms and suggest treatment interruption if QTcF exceeds 500 ms until resolution to <481 ms, with potential dose reduction upon resumption. [8]

Recent research utilizing 24-hour rhythm Holter ECG monitoring demonstrated that this compound has a low risk of causing early cardiotoxicity. [8] In a study of 42 metastatic breast cancer patients, no significant differences in rhythm Holter results were observed between baseline and third month of treatment, and no patients developed clinical cardiotoxicity. [8] However, real-world evidence suggests that cardiovascular adverse events with CDK4/6 inhibitors may extend beyond QT prolongation to include hypertension, cardiomyopathy/heart failure, atrial fibrillation/flutter, ischemic heart disease, and pericardial disease, with median time to development of approximately 2.3 months. [8]

To address monitoring challenges, Novartis offers an ECG Device Monitoring Program providing KardiaMobile 6L ECG devices for both in-office and direct-to-patient use, enabling convenient QTcF assessment without additional costs to patients or providers. [5] This program facilitates compliance with the intensive early-cycle monitoring requirements while minimizing burden on healthcare systems and patients.

Concluding Remarks and Future Directions

The comprehensive monitoring framework for this compound integrates rigorous clinical assessment with advanced analytical methodologies to optimize therapeutic outcomes while managing treatment-associated toxicities. The scheduled monitoring requirements, particularly concentrated within the first six treatment cycles, reflect the concentration-dependent nature of key adverse events such as neutropenia and QTcF prolongation.

Recent research advances support the potential for therapeutic drug monitoring to individualize dosing strategies, particularly through validated LC-MS/MS methods that enable simultaneous quantification of this compound and endocrine therapy partners. [6] The development of dried blood spot methodologies further expands opportunities for decentralized therapeutic drug monitoring and enhanced adherence assessment. [7]

Future directions in this compound monitoring include the refinement of therapeutic targets based on exposure-response relationships, validation of predictive biomarkers for toxicity risk stratification, and integration of digital health technologies for remote patient monitoring. As clinical experience with this compound continues to expand in both metastatic and early breast cancer settings, these monitoring protocols provide a critical foundation for maximizing therapeutic benefit while ensuring patient safety throughout the treatment course.

References

- 1. Use of Pharmacokinetic and Pharmacodynamic Data to ... [pmc.ncbi.nlm.nih.gov]

- 2. 600- vs 400-mg First-Line this compound in Hormone Receptor ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. Novartis this compound (Kisqali®) only Category 1 preferred first ... [novartis.com]

- 5. Scheduled Assessments | mBC | KISQALI® (this compound) | HCP [kisqali-hcp.com]

- 6. Therapeutic Monitoring of Palbociclib, this compound ... [pmc.ncbi.nlm.nih.gov]

- 7. Quantification of this compound in dried blood spots by LC–MS/MS [sciencedirect.com]

- 8. Cardiac safety of this compound evaluated with 24-hour rhythm Holter electrocardiogram - PMC [pmc.ncbi.nlm.nih.gov]

Ribociclib laboratory handling and storage conditions

Ribociclib Storage & Handling Specifications

The table below summarizes the key storage and handling conditions for this compound based on available information.

| Parameter | Specification |

|---|---|

| Storage Temperature | Refrigerate in the original container; can also be stored at room temperature for up to 2 months [1]. |

| Storage Location | A dry location is recommended [1]. |

| Original Packaging | Must be stored in the original, labeled blister pack; should not be stored in a pillbox [1]. |

| Handling Precautions | Caregivers should wear gloves or pour pills directly without touching them. Hands should be washed before and after handling [1]. |

| Special Populations | Pregnant or nursing women should not prepare the dose [1]. |

| Disposal | Unused medication should not be flushed or thrown in the trash. Consult an oncology team or pharmacy for proper disposal [1]. |

Experimental Protocol for In Vitro Studies

The following workflow outlines a general methodology for assessing this compound's effects on cell viability, based on a recent research publication [2]. You can adapt parameters like cell lines, treatment duration, and concentrations for your specific research goals.

Detailed Procedure Notes

- This compound Stock Solution: The cited study prepared a 1 mM stock solution by dissolving this compound powder in DMSO. This stock was sterilized by filtration (0.22 μm) and stored at -80°C [2].

- Working Concentrations: The final treatment concentration used in the study was 20 μM for MCF-7 cells and 11 μM for MDA-MB-231 cells, diluted in cell culture medium from the DMSO stock [2]. It is critical to ensure that the final concentration of DMSO in the culture medium does not exceed 0.1% v/v to avoid solvent toxicity [2].

- Downstream Applications: After determining treatment effects (e.g., IC₅₀), the protocol can be scaled up. For gene expression analysis, the same study seeded 300,000 cells per well in 6-well plates, treated them with this compound, and then isolated total RNA using Trizol reagent [2].

Critical Handling & Safety Notes